Raphin1 - 94023-67-3

Raphin1

Catalog Number: EVT-3167737
CAS Number: 94023-67-3
Molecular Formula: C8H8Cl2N4
Molecular Weight: 231.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Raphin1 was discovered by researchers in Anne Bertolotti's group at the Laboratory of Molecular Biology in Cambridge, United Kingdom. The team developed a novel platform for screening selective inhibitors of serine/threonine phosphatases, leading to the identification of Raphin1 through a method that employed surface plasmon resonance for target-based discovery . This compound is classified as a small molecule inhibitor specifically targeting PPP1R15B, which plays a critical role in cellular proteostasis by regulating protein synthesis and degradation pathways.

Synthesis Analysis

The synthesis of Raphin1 involved screening a library of compounds to identify those that selectively bind to PPP1R15B. The initial screening process utilized the holophosphatase surface plasmon resonance method, which allowed researchers to measure binding affinities and selectivity towards different phosphatase regulatory subunits. The successful identification of Raphin1 was characterized by its approximately 30-fold higher affinity for PPP1R15B compared to its closely related counterpart, PPP1R15A .

Mechanism of Action

The mechanism by which Raphin1 exerts its effects involves selective inhibition of PPP1R15B, leading to altered phosphorylation dynamics within the cell. Specifically, when administered at lower concentrations (around 10 micromolar), Raphin1 selectively inhibits PPP1R15B without affecting PPP1R15A. This selectivity is crucial because inhibiting both phosphatases could lead to cytotoxic effects due to persistent phosphorylation and disrupted protein synthesis . The transient nature of eIF2α phosphorylation caused by Raphin1 suggests that it can enhance cellular quality control mechanisms by reducing the load of misfolded proteins during stress conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, solubility, or spectral data for Raphin1 are not extensively documented in the current literature, it is known that the compound can be administered orally and effectively crosses the blood-brain barrier in mouse models. This property is particularly advantageous for potential therapeutic applications in treating neurodegenerative diseases . The stability of Raphin1 under physiological conditions further supports its viability as a drug candidate.

Applications

The primary application of Raphin1 lies in its potential use as a therapeutic agent for neurodegenerative diseases characterized by protein misfolding and aggregation, such as Huntington's disease. In preclinical studies, Raphin1 has shown promise in improving proteostasis and reducing the accumulation of misfolded proteins in cellular models . The ability to selectively target specific phosphatases opens new avenues for drug development aimed at treating various diseases where dysregulation of phosphorylation plays a critical role.

Introduction to Serine/Threonine Phosphatases and Regulatory Subunit Targeting

The Role of PPP1R15B in Proteostasis and Cellular Stress Responses

PPP1R15B is constitutively expressed, unlike its stress-inducible homolog PPP1R15A (R15A). This constitutive expression enables R15B to maintain basal p-eIF2α levels under homeostatic conditions, thereby fine-tuning translation rates and preventing aberrant protein aggregation. During endoplasmic reticulum (ER) stress, PERK-mediated eIF2α phosphorylation halts translation initiation, reducing the influx of nascent proteins into the stressed ER. R15B counteracts this by recruiting PP1c to dephosphorylate eIF2α, enabling recovery of protein synthesis. However, in pathological states—such as neurodegenerative diseases or cancer—this activity can be maladaptive:

  • Neurodegeneration: In Huntington’s disease, mutant huntingtin protein accumulates, overwhelming chaperone systems. Sustained eIF2α phosphorylation via R15B inhibition reduces the synthesis of aggregation-prone proteins, allowing chaperones to clear existing misfolded species. Oral administration of Raphin1 (2 mg/kg) in HD82Q mice decreased SDS-insoluble huntingtin aggregates by 60% and improved motor function, demonstrating target engagement [3] [5].
  • Oncogenesis: Multiple myeloma exploits R15B to sustain high immunoglobulin production. Super-enhancer acquisition upstream of PPP1R15B drives its overexpression, linking p-eIF2α dephosphorylation to myeloma cell survival. Silencing R15B activates the pro-apoptotic eIF2α-ATF4-CHOP axis, inhibiting immunoglobulin secretion and triggering cell death [4] [9].

Table 1: Functional Dichotomy of eIF2α Phosphatase Regulatory Subunits

FeaturePPP1R15B (R15B)PPP1R15A (R15A)
Expression PatternConstitutiveStress-inducible
Primary FunctionBasal p-eIF2α regulationStress-resolution
Inhibition EffectSustained translation arrestTransient attenuation
Therapeutic WindowNeurodegeneration, cancerER stress-specific diseases

Raphin1 exploits this mechanistic vulnerability by selectively disrupting R15B-PP1c’s substrate recruitment. At 33 nM Kd, it binds the R15B-PP1c holoenzyme, inducing a conformational change that sterically blocks eIF2α access. This results in transient p-eIF2α accumulation (peaking at 30 min post-treatment) and a 40–50% reduction in nascent protein synthesis, as measured by puromycin incorporation assays. Crucially, effects reverse within 4 hours, avoiding the toxicity associated with permanent translational shutdown [2] [5].

Challenges in Selective Phosphatase Inhibition: Historical Limitations and Opportunities

Targeting serine/threonine phosphatases has been notoriously challenging due to two interrelated factors:

  • Catalytic Site Conservation: PP1c’s active site is structurally invariant across holoenzymes, making catalytic inhibitors non-selective. For example, okadaic acid inhibits PP1, PP2A, and PP4 with IC50 values differing by <10-fold. Such compounds cause catastrophic dephosphorylation dysregulation, leading to cytotoxicity [2].
  • Regulatory Subunit Complexity: Regulatory subunits like R15B are intrinsically disordered proteins (IDPs) that fold only upon binding PP1c. Traditional biochemical assays using isolated R15B failed to recapitulate native holoenzyme conformation, yielding misleading affinity data (e.g., Guanabenz’s Kd for R15A was underestimated at 11 μM vs. 0.122 μM in holophosphatase assays) [2].

Raphin1’s discovery overcame these barriers through a bespoke screening platform:

  • Surface Plasmon Resonance (SPR) with Holoenzymes: Full-length R15B-PP1c and R15A-PP1c complexes were immobilized on streptavidin chips to mimic physiological conformations. Screening 69 Guanabenz analogs identified Raphin1 as a R15B-biased ligand with 30-fold selectivity over R15A-PP1c (Kd = 33 nM vs. >1,000 nM) and no binding to PP1c alone [2] [5].
  • Cellular Target Engagement: At 10 μM, Raphin1 induced p-eIF2α in HEK293T cells without affecting R15A-mediated dephosphorylation, confirming selectivity. This contrasted with Sephin1 (R15A inhibitor), which showed no cross-reactivity with R15B [3].

Table 2: Selectivity Profile of Raphin1 Across Phosphatase Complexes

Target ComplexKd (nM)Selectivity vs. R15B-PP1c
R15B-PP1c331-fold (reference)
R15A-PP1c>1,000>30-fold selective
PP1c (alone)No bindingUndetectable affinity
PP2AND*No inhibition

ND: Not detected in cell-based assays [5] [8]

This subunit-specific approach unlocks therapeutic precision. In multiple myeloma, Raphin1 (10 μM) potentiated bortezomib’s efficacy by 3.5-fold in vitro by exacerbating proteotoxic stress. Myeloma cells, dependent on R15B to manage immunoglobulin load, underwent apoptosis via ATF4-CHOP activation, while primary B cells were spared [4] [9]. Similarly, Raphin1’s blood-brain barrier permeability (brain/plasma ratio = 0.8) enabled CNS targeting in Huntington’s models without systemic toxicity, underscoring the safety advantages of regulatory subunit inhibition over catalytic blockade [3] [5].

Table 3: Preclinical Efficacy of Raphin1 in Disease Models

Disease ModelDosing RegimenKey Outcomes
Huntington’s (HD82Q mice)2 mg/kg/day, oral, 6 weeks60% ↓ huntingtin aggregates; 25% ↑ body weight
Multiple Myeloma10 μM + 5 nM bortezomib70% ↑ apoptosis vs. bortezomib alone

The future of phosphatase targeting lies in extending this paradigm. Raphin1 exemplifies how regulatory subunits—once deemed “undruggable”—can be selectively inhibited by leveraging advanced biophysical methods and holoprotein reconstitution. With >200 human PP1 regulatory complexes remaining, this strategy offers a roadmap for targeting diverse phosphatase-dependent pathologies [2] [9].

Properties

CAS Number

94023-67-3

Product Name

Raphin1

IUPAC Name

2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

InChI

InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+

InChI Key

WLTSTDGGFCQWTK-YIXHJXPBSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.